molecular formula C8H13NO B3043941 diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol CAS No. 95630-78-7

diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol

Cat. No.: B3043941
CAS No.: 95630-78-7
M. Wt: 139.19 g/mol
InChI Key: PDEGCYLJROJFDB-OSMVPFSASA-N
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Description

Diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol: is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.

    Functional Group Introduction: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines under specific conditions.

    Hydroxyl Group Addition: The hydroxyl group is added via a hydroxylation reaction, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure allows it to be a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • Diexo-3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester

Comparison:

  • Uniqueness: Diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol is unique due to the presence of both amino and hydroxyl groups, which provide distinct reactivity and binding properties compared to similar compounds.
  • Applications: While similar compounds may also have applications in synthesis and catalysis, the specific combination of functional groups in this compound offers unique opportunities in drug development and material science.

Properties

IUPAC Name

[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-8-6-2-1-5(3-6)7(8)4-10/h1-2,5-8,10H,3-4,9H2/t5-,6+,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGCYLJROJFDB-OSMVPFSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol
Reactant of Route 2
diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol
Reactant of Route 3
diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol
Reactant of Route 4
diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol
Reactant of Route 5
diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol
Reactant of Route 6
diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol

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